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Indications and Dosage Overview

Pemigatinib is an oral kinase inhibitor approved for two main indications, each with a different dosing

schedule [1]:

Cholangiocarcinoma: Used in adults with previously treated, unresectable locally advanced or
metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement. The recommended dosage

is 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.
Myeloid/Lymphoid Neoplasms (MLNs): Used in adults with relapsed or refractory MLNs with an

FGFR1 rearrangement. The recommended dosage is 13.5 mg once daily on a continuous basis.

For both indications, treatment continues until disease progression or unacceptable toxicity. The tablets

should be swallowed whole, with or without food [1] [2].

Treatment Interruption & Dose Modification Criteria

The following tables summarize the primary criteria and management strategies for adverse reactions

requiring pemigatinib treatment interruption or dose modification. These are critical for maintaining patient

safety during therapy.

Table 1: Dosage Modification for Specific Adverse Reactions
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Adverse Reaction Severity Recommended Dosage Modification

Retinal Pigment Epithelial
Detachment (RPED) [1] [2]

Asymptomatic and
stable on examination

Continue PEMAZYRE.

Symptomatic or
worsening on

examination

Withhold PEMAZYRE.

Upon improvement

after withholding

Resume at a lower dose.

Symptoms persist or

no improvement

Consider permanent discontinuation.

Hyperphosphatemia [1] [2] Serum phosphate >7

mg/dL to ≤10 mg/dL

Initiate phosphate-lowering therapy;

monitor weekly. Withhold if not <7 mg/dL
within 2 weeks.

Serum phosphate >10
mg/dL

Initiate phosphate-lowering therapy;
monitor weekly. Withhold if not ≤10 mg/dL

within 1 week.

After withholding for

elevated phosphate

Resume at a lower dose when levels are

<7 mg/dL.

Other Adverse Reactions [2] Grade 3 Withhold until resolution to Grade

1/baseline. Resume at a lower dose if
resolves within 2 weeks.

Grade 4 Permanently discontinue.

Table 2: Recommended Dose Reduction Levels

Pemigatinib is available in three strengths to enable these dose reductions [1] [2].
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Dose
Reduction

Recommended Dosage for
Cholangiocarcinoma

Recommended Dosage for MLNs with
FGFR1 Rearrangement

First 9 mg once daily (14 days on/7 days

off)

9 mg once daily (continuous)

Second 4.5 mg once daily (14 days on/7 days

off)

4.5 mg once daily (continuous)

Third Permanently discontinue 4.5 mg once daily (14 days on/7 days off)*

\Permanently discontinue if unable to tolerate this dose [1].*

Clinical Management of Common adverse reactions

Hyperphosphatemia is both a common adverse reaction and a pharmacodynamic effect of pemigatinib,

occurring in up to 93% of patients in clinical trials [2]. Ocular and dermatologic toxicities are also frequently

observed and require proactive management.

Hyperphosphatemia: Can lead to soft tissue mineralization. Management includes a low-phosphate
diet, phosphate-lowering therapy, and close monitoring. The high incidence (60-81%) is consistent

across FGFR inhibitors [3].
Ocular Toxicity: Retinal Pigment Epithelial Detachment (RPED) occurred in 11% of patients in

clinical trials. A comprehensive ophthalmological examination is required prior to treatment, every 2
months for the first 6 months, and every 3 months thereafter [1] [2].

Other Toxicities: Dry eye (31%), alopecia (49%), diarrhea (47%), stomatitis (35%), and nail toxicity
(43%) are also common. Most of these toxicities are manageable with supportive care, allowing

patients to remain on therapy [2] [3].

Clinical Trial Context

It is important for researchers to note that pemigatinib's activity is highly specific to the type of FGFR

alteration and tumor lineage. For example:

A phase II trial in patients with metastatic or unresectable colorectal cancer harboring FGFR
alterations was closed due to futility, as the objective response rate was 0% [4]. This highlights that
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efficacy in one tumor type does not guarantee efficacy in others, even with similar genomic

alterations.
The FIGHT-302 phase III trial is comparing pemigatinib versus gemcitabine plus cisplatin as a first-

line treatment in patients with unresectable or metastatic cholangiocarcinoma with FGFR2
rearrangement [5].

Troubleshooting & Management Workflows

The diagrams below illustrate the clinical decision-making pathways for managing the two most critical

adverse reactions associated with pemigatinib therapy.
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Serum Phosphate > 5.5 mg/dL

Initiate low-phosphate diet

Serum Phosphate >7 mg/dL to ≤10 mg/dL Serum Phosphate >10 mg/dL

  Progression

Initiate phosphate-lowering therapy
Monitor weekly

Levels <7 mg/dL within 2 weeks?

Resume at same dose
(1st occurrence) or lower dose

(subsequent)

 Yes Withhold Pemigatinib

 No

Initiate phosphate-lowering therapy
Monitor weekly

Levels ≤10 mg/dL within 1 week?

 No

Resume at next lower dose
when phosphate <7 mg/dL

 Yes

Permanently discontinue for
recurrence after 2 dose reductions

  Recurrence?
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Ophthalmologic Exam Finding

Asymptomatic and Stable RPED Symptomatic or Worsening RPED

Continue Pemigatinib Withhold Pemigatinib

Subsequent Examination

Asymptomatic & Improved Symptoms persist or
No improvement

Resume at lower dose Consider permanent
discontinuation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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